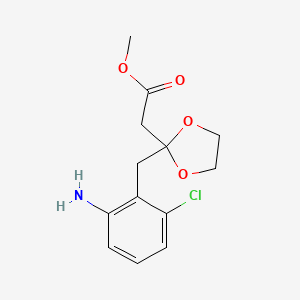
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate is an organic compound that features a dioxolane ring, an amino group, and a chlorobenzyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate typically involves the following steps:
Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the chlorobenzyl group: This step involves the alkylation of the dioxolane ring with a chlorobenzyl halide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The amino and chlorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with unique properties, such as polymers or nanomaterials.
作用机制
The mechanism by which Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxolane ring and amino group could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 2-(2-(2-amino-6-chlorophenyl)-1,3-dioxolan-2-yl)acetate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness
Methyl 2-(2-(2-amino-6-chlorobenzyl)-1,3-dioxolan-2-yl)acetate is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the dioxolane ring and the chlorobenzyl group makes it a valuable intermediate for the synthesis of a wide range of compounds.
属性
分子式 |
C13H16ClNO4 |
|---|---|
分子量 |
285.72 g/mol |
IUPAC 名称 |
methyl 2-[2-[(2-amino-6-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetate |
InChI |
InChI=1S/C13H16ClNO4/c1-17-12(16)8-13(18-5-6-19-13)7-9-10(14)3-2-4-11(9)15/h2-4H,5-8,15H2,1H3 |
InChI 键 |
GZRRLUSQPKHIPV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1(OCCO1)CC2=C(C=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


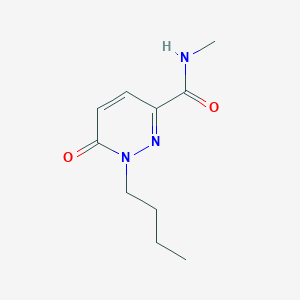
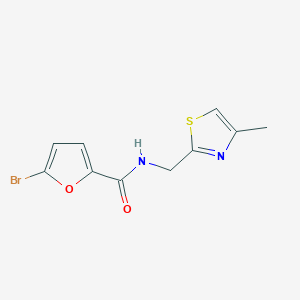
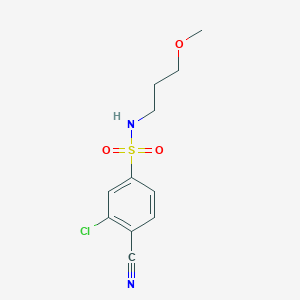
![Ethyl 3-(2'-(diphenylphosphanyl)-6-methyl-[1,1'-biphenyl]-2-yl)butanoate](/img/structure/B14902704.png)
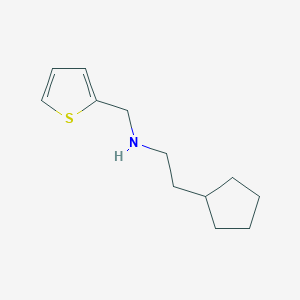
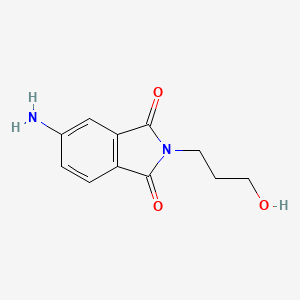
![(2S)-4-[(3-methoxyphenyl)methyl]-2-methyl-9-(4-methylphenyl)-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11,13,15-tetraene-3,6-dione](/img/structure/B14902727.png)

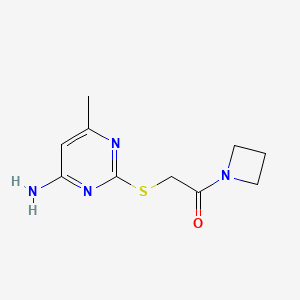


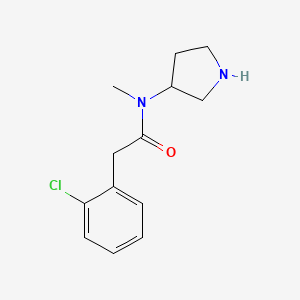
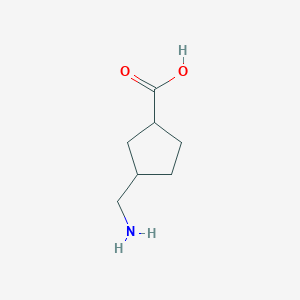
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)
